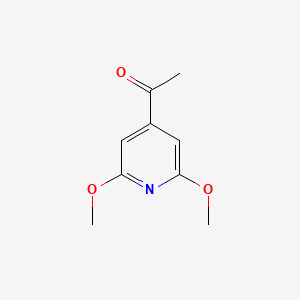

1-(2,6-Dimethoxypyridin-4-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethoxypyridin-4-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(11)7-4-8(12-2)10-9(5-7)13-3/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFFDJBMMCRMMOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NC(=C1)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2,6 Dimethoxypyridin 4 Yl Ethanone and Its Chemical Precursors

The synthesis of polysubstituted pyridines, such as 1-(2,6-dimethoxypyridin-4-yl)ethanone, is a focal point of contemporary organic chemistry. Modern synthetic strategies increasingly prioritize efficiency, sustainability, and scalability. This section details advanced methodologies, including green chemistry applications and process optimization, that are pertinent to the synthesis of the target compound and its precursors.

Comprehensive Spectroscopic and Structural Elucidation of 1 2,6 Dimethoxypyridin 4 Yl Ethanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise connectivity and chemical environment of atoms within the molecule.

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a comprehensive map of the proton and carbon frameworks of the molecule.

¹H and ¹³C NMR Analysis: The ¹H NMR spectrum is characterized by its simplicity, which reflects the molecule's symmetry. The two methoxy (B1213986) groups at positions 2 and 6 are chemically equivalent, as are the two protons on the pyridine (B92270) ring at positions 3 and 5. This results in three distinct signals. The ¹³C NMR spectrum correspondingly shows a reduced number of signals due to this symmetry. scribd.comsigmaaldrich.com The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. organicchemistrydata.org

Predicted ¹H and ¹³C NMR Data

| Atom Label | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

| 1 (C=O) | - | ~196-198 |

| 2 (-COCH₃) | ~2.5 (s, 3H) | ~26-27 |

| 3, 5 (Ring CH) | ~6.8-7.0 (s, 2H) | ~105-107 |

| 4 (Ring C) | - | ~150-152 |

| 2, 6 (Ring C) | - | ~163-165 |

| 7, 8 (-OCH₃) | ~3.9-4.0 (s, 6H) | ~53-55 |

Two-Dimensional (2D) NMR Analysis: While 1D NMR suggests the structure, 2D NMR experiments are essential for unambiguous assignment, especially of the quaternary carbons. bas.bglancaster.ac.uk

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton couplings within the molecule. huji.ac.illibretexts.org For 1-(2,6-dimethoxypyridin-4-yl)ethanone, no cross-peaks would be expected, as the aromatic protons and the methyl protons are isolated spin systems, confirming their lack of direct coupling. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the signal at ~2.5 ppm and the carbon at ~26-27 ppm (-COCH₃), the signal at ~3.9-4.0 ppm and the carbon at ~53-55 ppm (-OCH₃), and the signal at ~6.8-7.0 ppm with the ring carbon at ~105-107 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows long-range (2-3 bond) correlations between protons and carbons. bas.bg This allows for the assignment of quaternary (non-protonated) carbons. Key expected correlations include:

The acetyl protons (~2.5 ppm) would show a correlation to the carbonyl carbon (~197 ppm) and the C4 ring carbon (~151 ppm).

The methoxy protons (~3.9-4.0 ppm) would correlate to the C2/C6 ring carbons (~164 ppm).

The ring protons (~6.9 ppm) would show correlations to the C2/C6 carbons (~164 ppm) and the C4 carbon (~151 ppm).

Solid-State NMR (ssNMR) is a powerful, non-destructive technique used to analyze the compound in its solid, crystalline state. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the local environment and packing of molecules in the crystal lattice. This technique is particularly valuable for identifying and characterizing polymorphism—the existence of multiple crystalline forms of the same compound. Different polymorphs can exhibit distinct solid-state NMR spectra due to variations in intermolecular interactions and molecular conformation, which can influence physical properties like solubility and stability.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of the molecule's functional groups and skeletal structure.

FT-IR spectroscopy is used to identify the primary functional groups within the molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. biointerfaceresearch.com The spectrum of this compound is expected to show characteristic peaks for the carbonyl, ether, and aromatic pyridine components. researchgate.netthermofisher.com

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| ~3000-3100 | Aromatic C-H Stretch | Vibrations of the C-H bonds on the pyridine ring. |

| ~2850-2980 | Aliphatic C-H Stretch | Symmetric and asymmetric stretching of the methyl and methoxy C-H bonds. |

| ~1700-1720 | C=O Stretch (Ketone) | A strong, sharp absorption characteristic of the acetyl group's carbonyl. chemicalbook.com |

| ~1580-1610 | C=C and C=N Stretch (Aromatic Ring) | Vibrations associated with the pyridine ring skeletal structure. researchgate.net |

| ~1200-1300 | Asymmetric C-O-C Stretch (Aryl Ether) | Strong absorption from the methoxy groups attached to the aromatic ring. biointerfaceresearch.com |

| ~1020-1080 | Symmetric C-O-C Stretch (Aryl Ether) | Stretching of the ether linkages. |

Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides two critical pieces of information: the precise molecular weight, which confirms the molecular formula, and the fragmentation pattern, which offers structural clues that corroborate NMR and vibrational data. libretexts.org For this compound (Molecular Formula: C₉H₁₁NO₃), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at a precise m/z value confirming this formula.

The fragmentation pattern under electron ionization (EI) would likely proceed through characteristic pathways for ketones and aryl ethers. libretexts.orgnih.gov

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Description of Loss |

| 181 | [C₉H₁₁NO₃]⁺ | Molecular Ion (M⁺) |

| 166 | [C₈H₈NO₃]⁺ | Loss of a methyl radical (•CH₃) from a methoxy group. |

| 138 | [C₇H₈NO₂]⁺ | Loss of the acetyl radical (•COCH₃), a common cleavage for ketones (alpha-cleavage). |

| 123 | [C₆H₅NO₂]⁺ | Subsequent loss of a methyl radical from the [M-COCH₃]⁺ fragment. |

This fragmentation data provides strong evidence for the presence and connectivity of the acetyl and dimethoxy-pyridine moieties, completing the comprehensive structural elucidation of the compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. The exact mass of an ion is measured, typically to within 5 parts per million (ppm), which allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₉H₁₁NO₃. In positive-ion mode electrospray ionization (ESI), the molecule is expected to be observed as the protonated species, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms. This high-precision mass measurement provides strong evidence for the compound's elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and helps to confirm the connectivity of its atoms and functional groups.

For the protonated molecule of this compound ([M+H]⁺, m/z 182.08), collision-induced dissociation (CID) is expected to yield several key fragment ions. The primary fragmentation pathways would likely involve the loss of small, stable neutral molecules from the methoxy and acetyl substituents. Common fragmentation events for such structures include the loss of a methyl radical (•CH₃), formaldehyde (B43269) (CH₂O) from the methoxy groups, and cleavage of the bond connecting the acetyl group to the pyridine ring.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, confirming the absolute structure of the compound. Furthermore, analysis of the crystal packing reveals the nature of intermolecular interactions, such as hydrogen bonds and π-π stacking, which govern the supramolecular architecture.

While no public crystal structure for this compound is currently available, analysis of structurally similar compounds allows for a prediction of its crystallographic properties. It is anticipated that the molecule would be largely planar, with some rotation possible around the bond connecting the acetyl group to the pyridine ring. In the crystal lattice, weak intermolecular C-H···O or C-H···N hydrogen bonds involving the acetyl oxygen or pyridine nitrogen are plausible. Additionally, π-π stacking interactions between the electron-deficient pyridine rings of adjacent molecules could play a significant role in stabilizing the crystal structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption wavelength (λmax) and intensity are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

The structure of this compound contains a substituted pyridine ring and a carbonyl group, both of which are chromophores. The pyridine ring, an aromatic system, is expected to exhibit strong π → π* transitions. The two electron-donating methoxy groups act as auxochromes, which are anticipated to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted pyridine. The carbonyl group of the acetyl moiety gives rise to a weak, longer-wavelength n → π* transition and a more intense, shorter-wavelength π → π* transition. The conjugation between the carbonyl group and the pyridine ring creates an extended π-system, which influences the energy of these transitions.

Mechanistic Investigations and Reaction Pathways of 1 2,6 Dimethoxypyridin 4 Yl Ethanone

Reactivity Profiling of the Ethanone (B97240) and Pyridine (B92270) Moieties

The reactivity of 1-(2,6-Dimethoxypyridin-4-yl)ethanone is dictated by the electronic properties of its constituent parts: the pyridine ring and the ethanone group. The interplay between these two moieties determines the molecule's susceptibility to attack by electrophiles and nucleophiles.

The distribution of electron density within this compound creates distinct regions of electrophilicity and nucleophilicity. An electrophile is a chemical species that is deficient in electrons and seeks to accept a pair of electrons, while a nucleophile has an excess of electrons and tends to donate an electron pair. vaia.com

Nucleophilic Sites:

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2 hybridized orbital, making it a primary nucleophilic center.

The pyridine ring itself, enriched by the electron-donating methoxy (B1213986) groups, can act as a nucleophile in certain reactions.

Electrophilic Sites:

The carbonyl carbon of the ethanone group is significantly electrophilic. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density away from the carbon, resulting in a partial positive charge. khanacademy.org

The carbon atoms of the pyridine ring attached to the electronegative nitrogen and oxygen atoms also exhibit electrophilic character.

Table 1: Predicted Electrophilic and Nucleophilic Centers in this compound

| Site | Character | Reason |

|---|---|---|

| Pyridine Nitrogen | Nucleophilic | Lone pair of electrons. |

| Carbonyl Carbon | Electrophilic | Polarization of the C=O bond. |

| Carbonyl Oxygen | Nucleophilic | Lone pairs of electrons. |

| Methoxy Oxygens | Nucleophilic | Lone pairs of electrons. |

| Pyridine Ring (C3, C5) | Nucleophilic | Increased electron density from methoxy groups. |

The presence of two methoxy groups at the 2 and 6 positions of the pyridine ring has a profound impact on its reactivity. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring system. slideshare.net This enhanced electron density, or activation, makes the pyridine ring more susceptible to electrophilic attack compared to unsubstituted pyridine, which is generally considered electron-deficient. pearson.comuoanbar.edu.iq

The directing effect of the methoxy groups channels incoming electrophiles primarily to the positions ortho and para relative to them. In this specific molecule, the C3 and C5 positions are ortho to the methoxy groups, and the C4 position is para. However, since the C4 position is already substituted, electrophilic substitution is directed towards the C3 and C5 positions. The electron-donating nature of these substituents also enhances the basicity of the pyridine nitrogen, making it more readily protonated or alkylated. Conversely, the increased electron density deactivates the ring towards nucleophilic aromatic substitution. The steric bulk of the ortho-methoxy groups can also play a role in directing the approach of reagents. acs.org

Chemical Transformations and Derivatizations of this compound

The identified reactive sites in this compound allow for a variety of chemical transformations and derivatizations, enabling the synthesis of a wide range of novel compounds.

The methyl group of the ethanone moiety is acidic and can be deprotonated by a suitable base to form an enolate. This enolate can then act as a nucleophile in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. A common example is the Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde in the presence of a base to form a chalcone (B49325). researchgate.net

In a typical reaction, this compound would react with an aldehyde (R-CHO) under basic conditions to yield a 1,3-diarylpropenone derivative. These types of condensation reactions are pivotal in expanding the molecular complexity and are often used in the synthesis of heterocyclic compounds and other biologically relevant molecules. kyushu-u.ac.jp

The carbonyl group of the ethanone moiety is readily susceptible to both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(2,6-dimethoxypyridin-4-yl)ethanol. This transformation can be achieved using a variety of reducing agents. For a selective reduction of the ketone without affecting the pyridine ring, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically employed. More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), could potentially also reduce the pyridine ring under certain conditions. Stereoselective reduction of similar prochiral ketones has been studied to produce enantiopure chiral alcohols. medchemexpress.com

Oxidation: While the ethanone moiety itself is not readily oxidized, the pyridine ring can be oxidized. The oxidation of the pyridine ring to its N-oxide can be accomplished using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide exhibits altered reactivity, often facilitating nucleophilic substitution at the C2 and C4 positions. In the context of related dihydropyridine (B1217469) compounds, enzymatic oxidation to the corresponding pyridine derivative is a key metabolic pathway. nih.gov

Alkylation and Arylation of Pyridine Nitrogen: The nucleophilic nitrogen atom of the pyridine ring can be readily alkylated or arylated to form pyridinium (B92312) salts. This reaction typically involves treatment with an alkyl halide (e.g., methyl iodide) or an activated aryl halide. The resulting pyridinium salt has significantly different electronic properties and reactivity compared to the parent pyridine.

Alkylation and Arylation of Pyridine Ring Carbons: While direct C-H alkylation or arylation of the pyridine ring is challenging, the presence of the activating dimethoxy groups makes electrophilic substitution reactions more feasible. nih.gov For instance, Friedel-Crafts type reactions, which are generally difficult with pyridine itself, might be possible under specific conditions due to the increased nucleophilicity of the ring. However, the Lewis acid catalysts used in these reactions can complex with the pyridine nitrogen, deactivating the ring. Therefore, alternative methods, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Stille couplings), would likely be more effective for introducing alkyl or aryl substituents onto the pyridine ring, typically requiring prior halogenation of the ring at the C3 or C5 position.

Transformations Involving the Acidic Methyl Protons of the Ethanone Group

The methyl protons adjacent to the carbonyl group of the ethanone moiety are expected to be acidic and can be removed by a suitable base to form an enolate. This enolate is a key reactive intermediate for various carbon-carbon bond-forming reactions.

A primary example of a reaction exploiting these acidic protons is the Claisen-Schmidt condensation , a type of crossed aldol (B89426) condensation. wikipedia.org In this reaction, the enolate of this compound would act as a nucleophile, attacking an aldehyde that lacks α-hydrogens, such as benzaldehyde. wikipedia.org This reaction typically proceeds under basic conditions, for instance, using sodium hydroxide (B78521) in an alcoholic solvent. acs.org The initial product would be a β-hydroxyketone, which would likely dehydrate under the reaction conditions to yield an α,β-unsaturated ketone, a chalcone derivative. The reaction rate and yield would be influenced by factors such as the base concentration, temperature, and the specific aldehyde used. nih.gov

Study of Reaction Kinetics and Associated Thermodynamic Parameters

Detailed kinetic and thermodynamic data for reactions involving this compound are not available. However, for analogous reactions like the aldol condensation, kinetic studies are often performed to understand the reaction mechanism. For instance, in acid-catalyzed aldol condensations, the reaction is often found to be second order in the aldehyde, indicating that the rate-limiting step is the reaction between two aldehyde molecules. oberlin.edu The kinetics can be monitored using techniques like UV-Vis spectroscopy to track the formation of the conjugated product. oberlin.edu

Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of activation could be determined by performing kinetic studies at different temperatures and applying the Eyring equation. Such studies on related systems have shown that the reversibility of the aldol reaction can significantly impact the final product distribution and stereoselectivity. nih.gov

Hypothetical Kinetic Data for a Claisen-Schmidt Reaction

Below is a hypothetical data table illustrating the kind of information that would be generated from a kinetic study of the Claisen-Schmidt condensation between this compound and a model aldehyde.

| Entry | Reactant Concentration (mol/L) | Catalyst Conc. (mol/L) | Temperature (°C) | Initial Rate (mol L⁻¹ s⁻¹) |

| 1 | [Ketone]: 0.1, [Aldehyde]: 0.1 | [NaOH]: 0.01 | 25 | 1.2 x 10⁻⁵ |

| 2 | [Ketone]: 0.2, [Aldehyde]: 0.1 | [NaOH]: 0.01 | 25 | 2.4 x 10⁻⁵ |

| 3 | [Ketone]: 0.1, [Aldehyde]: 0.2 | [NaOH]: 0.01 | 25 | 1.3 x 10⁻⁵ |

| 4 | [Ketone]: 0.1, [Aldehyde]: 0.1 | [NaOH]: 0.02 | 25 | 2.5 x 10⁻⁵ |

| 5 | [Ketone]: 0.1, [Aldehyde]: 0.1 | [NaOH]: 0.01 | 40 | 3.5 x 10⁻⁵ |

Note: This table is for illustrative purposes only and is not based on experimental data for the specified compound.

Elucidation of Reaction Intermediates and Characterization of Transition States

The elucidation of reaction intermediates and the characterization of transition states for reactions involving this compound would likely rely on a combination of experimental techniques and computational chemistry.

For reactions involving the pyridine ring, such as nucleophilic aromatic substitution (SNAr) , the key intermediate is typically a Meisenheimer complex . wikipedia.orglibretexts.org This negatively charged intermediate would form if a strong nucleophile were to attack one of the electron-deficient carbons of the pyridine ring, temporarily disrupting its aromaticity. libretexts.org The presence of electron-donating methoxy groups on the pyridine ring would generally disfavor this type of reaction unless a strong electron-withdrawing group is also present. wikipedia.org Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism without a stable Meisenheimer intermediate, instead passing through a single transition state. nih.govnih.gov

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways. researchgate.netprinceton.eduresearchgate.net These calculations can provide the geometries and energies of reactants, products, intermediates, and transition states. For instance, a computational study could model the enolate formation from this compound and its subsequent reaction in a Claisen-Schmidt condensation, providing insights into the activation energies and the structure of the transition state.

Hypothetical Transition State Data from a Computational Study

The following table illustrates the type of data that could be obtained from a computational analysis of a hypothetical reaction.

| Structure | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Reactants | 0.0 | - | - |

| Transition State | +22.5 | C-C: 2.15, C-O: 1.35 | -350 |

| Intermediate | +5.2 | C-C: 1.54, C-O: 1.43 | - |

| Products | -15.8 | - | - |

Note: This table is for illustrative purposes only and is not based on computational data for the specified compound.

Computational and Theoretical Chemistry Studies of 1 2,6 Dimethoxypyridin 4 Yl Ethanone

Quantum Chemical Calculations (Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure Characterization

Quantum chemical calculations, particularly Density Functional Theory (DFT), are central to modern computational chemistry for their balance of accuracy and computational cost. nih.govnih.gov These methods are used to solve the electronic structure of molecules, providing fundamental information about geometry, energy, and electron distribution. For 1-(2,6-dimethoxypyridin-4-yl)ethanone, DFT calculations would be instrumental in characterizing its core electronic features.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. nanobioletters.com For a molecule like this compound, which possesses rotatable bonds associated with its methoxy (B1213986) and acetyl groups, a detailed conformational analysis is crucial. nih.gov This process involves calculating the potential energy as a function of bond rotations to identify the global minimum energy conformer—the most stable shape of the molecule. This optimized geometry is the foundation for all subsequent property calculations, ensuring they are representative of the molecule's most probable state. nih.gov

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. ripublication.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

For this compound, the HOMO is expected to be localized on the electron-rich pyridine (B92270) ring and the oxygen atoms of the methoxy groups. The LUMO would likely be distributed over the electron-deficient carbonyl group of the ethanone (B97240) moiety and the pyridine ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to denote different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. nih.gov

In an MEP map of this compound, the most negative potential would be expected around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, identifying them as primary sites for interacting with electrophiles. The hydrogen atoms, particularly those on the methyl groups, would exhibit positive potential, indicating their susceptibility to nucleophilic attack.

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis (NPA), NBO)

To gain a quantitative understanding of the charge distribution, various population analysis methods can be employed. Mulliken population analysis is a common method for estimating partial atomic charges based on the linear combination of atomic orbitals. wikipedia.orgresearchgate.net However, it is known to be highly sensitive to the choice of basis set used in the calculation. wikipedia.org

Natural Population Analysis (NPA), performed as part of a Natural Bond Orbital (NBO) analysis, is generally considered more robust and less basis-set dependent. nih.govresearchgate.net NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into bonds, lone pairs, and anti-bonding orbitals. For this compound, an NBO analysis would provide detailed information on the charge of each atom, the nature of the chemical bonds, and the extent of electron delocalization and intramolecular charge transfer, such as the interaction between the lone pairs of the oxygen atoms and the pyridine ring system. nih.govresearchgate.net

Prediction and Correlation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies) with Experimental Data

A powerful application of quantum chemical calculations is the prediction of spectroscopic properties. researchgate.net Computational methods, particularly DFT, can calculate nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies with a useful degree of accuracy. nanobioletters.comnih.govmdpi.com

By calculating the ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound, a theoretical spectrum can be generated. osti.govmdpi.com Comparing this predicted spectrum with experimental data serves as a powerful method for structure verification and assignment of NMR signals. researchgate.net Similarly, the calculation of IR vibrational frequencies helps in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions, such as the stretching of the C=O bond or vibrations of the pyridine ring. nih.gov A strong correlation between the calculated and experimental spectra provides confidence in both the structural assignment and the computational model used. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum mechanics calculations typically focus on static, single-molecule systems, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to explore its conformational flexibility in different solvent environments, revealing how intermolecular interactions with solvent molecules influence its shape and behavior. Furthermore, if this compound is being investigated for biological activity, MD simulations are invaluable for studying its interaction with a biological target, such as a protein's binding site. These simulations can elucidate the binding process, estimate binding affinities, and identify key intermolecular interactions (like hydrogen bonds) that stabilize the protein-ligand complex.

Theoretical Studies on Reaction Mechanisms and Energy Barriers Using Computational Approaches

A comprehensive search of scientific literature and computational chemistry databases did not yield specific theoretical studies focusing on the reaction mechanisms and energy barriers of this compound. While this compound may be utilized as a reagent or intermediate in various chemical syntheses, dedicated computational investigations into its reaction pathways, transition state energies, and mechanistic details appear to be limited or not publicly available at this time.

Computational chemistry, through methods such as Density Functional Theory (DFT) and other quantum mechanical calculations, provides powerful tools to elucidate the intricate details of chemical reactions. Such studies typically involve mapping the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states. The calculated energy differences between these species allow for the determination of activation energies (energy barriers) and reaction enthalpies, offering deep insights into the feasibility and kinetics of a reaction.

For a molecule like this compound, theoretical studies could, for example, investigate the mechanism of nucleophilic addition to the carbonyl group, electrophilic aromatic substitution on the pyridine ring, or the conformational energetics of the methoxy groups. These studies would provide valuable data on the electronic and steric effects governing its reactivity.

Although no specific data is available for this compound, the general approach for such a theoretical study would involve:

Geometry Optimization: Calculating the lowest energy three-dimensional structure of the reactant, intermediates, and products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state connects the desired reactant and product.

Derivatization and Structural Modification Strategies of 1 2,6 Dimethoxypyridin 4 Yl Ethanone

Synthesis of Analogues with Modified Pyridine (B92270) Substituents

Modification of the pyridine core is a primary strategy for creating analogues of 1-(2,6-dimethoxypyridin-4-yl)ethanone. These modifications can involve altering the existing methoxy (B1213986) groups or introducing new functionalities onto the aromatic ring.

The methoxy groups at the C2 and C6 positions are key features of the molecule but can be chemically altered to produce new derivatives. Standard ether cleavage protocols, such as reaction with strong protic acids like hydrogen bromide (HBr) or potent Lewis acids like boron tribromide (BBr₃), can be employed for dealkylation to yield the corresponding dihydroxypyridine derivatives.

Furthermore, the methoxy groups can be exchanged through nucleophilic substitution reactions. For instance, methoxypyridines can undergo nucleophilic amination, where a methoxy group is displaced by an amine. synarchive.com The reaction of 3-methoxypyridine (B1141550) with various amines in the presence of a sodium hydride-iodide composite has been shown to successfully yield 3-aminopyridine (B143674) derivatives. synarchive.com This type of transformation could be adapted for this compound to replace one or both methoxy groups with amino functionalities, thereby creating novel structural analogues.

The electron-rich nature of the 2,6-dimethoxypyridine (B38085) ring facilitates electrophilic aromatic substitution, allowing for the introduction of various functional groups at the C3 and C5 positions.

Halogenation : The regioselective bromination of activated pyridines, including 2,6-dimethoxypyridine, can be achieved with reagents like N-bromosuccinimide (NBS) in various solvents. wikipedia.org More advanced strategies for the regioselective halogenation of pyridines have also been developed, sometimes involving temporary transformation into reactive intermediates like Zincke imines or the use of directing groups and specialized phosphine (B1218219) reagents. lscollege.ac.inmdpi.com For 2,6-dimethoxypyridine, halogenation is expected to occur at the electron-rich C3 and/or C5 positions.

Nitration : The introduction of nitro groups is a common modification. 2,6-Dimethoxypyridine can be nitrated to yield 2,6-dimethoxy-3,5-dinitropyridine (B98391). organic-chemistry.org Similarly, 2,6-lutidine can be nitrated to form 3-nitro-2,6-lutidine, demonstrating the feasibility of nitrating this ring system. arkat-usa.org These reactions typically use strong nitrating agents like fuming nitric acid.

Amination : Direct amination of the pyridine ring can be challenging, but functional groups can be converted to amines. For example, the reduction of nitro groups, introduced via nitration, provides a reliable route to amino derivatives. The reduction of 2,6-dimethoxy-3,5-dinitropyridine can produce 2,6-diamino-3,5-dimethoxypyridine. organic-chemistry.org

Alkylation : The introduction of alkyl groups can be accomplished through methods such as directed ortho-metalation, where a directing group facilitates deprotonation at an adjacent position, followed by reaction with an alkyl halide electrophile. ambeed.com The methoxy groups on the pyridine ring can serve as directing groups for such functionalizations. ambeed.com

Functionalization of the Ethanone (B97240) Side Chain for Structural Diversification

The ethanone side chain (acetyl group) at the C4 position is a key site for structural diversification, offering a carbonyl group that can participate in a multitude of reactions.

The carbonyl group of the ethanone moiety readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives.

Oximes : The reaction of a ketone with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt is a standard and efficient method for the synthesis of oximes. wikipedia.orgwikipedia.orgresearchgate.net This reaction is typically performed by refluxing the components in a polar solvent like ethanol (B145695), often with a base like pyridine to neutralize the liberated acid. researchgate.netnumberanalytics.com This general procedure is applicable to this compound to produce the corresponding ketoxime.

Hydrazones : Hydrazones are synthesized through the condensation of ketones with hydrazines. wikipedia.org A notable example relevant to the target compound is the reaction of 3-acetylpyridine (B27631) with cyanoacetylhydrazine to form a hydrazide-hydrazone derivative, demonstrating that the acetyl group on a pyridine ring is amenable to this transformation. organic-chemistry.org This strategy can be applied to generate a wide range of hydrazone derivatives from this compound by varying the substituted hydrazine (B178648) reagent.

These reactions provide access to a broad class of derivatives with altered electronic and steric properties, which can also serve as intermediates for further synthesis.

The acetyl side chain can be extended or modified using classic olefination reactions, which convert the carbonyl group into a carbon-carbon double bond.

Wittig Reaction : The Wittig reaction utilizes a phosphorus ylide (Wittig reagent) to convert ketones into alkenes. wikipedia.orglibretexts.org This method allows for the introduction of a new carbon-based substituent in place of the carbonyl oxygen, effectively diversifying the side chain. The reaction of this compound with various Wittig reagents (e.g., Ph₃P=CHR) would yield a range of 4-(prop-1-en-2-yl)pyridine (B1348559) derivatives. organic-chemistry.orgmasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction : A widely used alternative to the Wittig reaction, the HWE reaction employs a stabilized phosphonate (B1237965) carbanion to react with ketones, typically yielding (E)-alkenes with high stereoselectivity. wikipedia.orgtcichemicals.comnrochemistry.com This reaction is highly reliable for carbon chain elongation and the synthesis of α,β-unsaturated carbonyl compounds. nrochemistry.comyoutube.com Applying the HWE reaction to the target ketone would provide a powerful tool for creating analogues with extended and functionalized side chains.

These olefination strategies significantly expand the structural diversity achievable from the parent ketone by enabling the synthesis of various vinylic derivatives.

Heterocyclic Annulation Strategies Employing this compound as a Building Block

The reactive acetyl group, in combination with the pyridine core, makes this compound an excellent starting point for constructing new, fused, or linked heterocyclic rings.

Thiophene (B33073) Synthesis (Gewald Reaction) : The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgnih.gov Using this compound as the ketone component would lead to the formation of novel thiophene derivatives directly attached to the dimethoxypyridine core. arkat-usa.orgorganic-chemistry.org

Pyridine Synthesis (Hantzsch Synthesis and variants) : The Hantzsch pyridine synthesis traditionally involves an aldehyde and two equivalents of a β-keto ester. wikipedia.org However, related multicomponent reactions can utilize ketones to construct dihydropyridine (B1217469) and pyridine rings, offering a pathway to bipyridine-type structures. organic-chemistry.orgyoutube.com

Pyrazole (B372694) Synthesis : Pyrazoles are commonly formed by the condensation of a 1,3-dicarbonyl compound with a hydrazine. youtube.com The acetyl group of the target molecule can be elaborated into a 1,3-dicarbonyl system (e.g., via Claisen condensation) and then cyclized with hydrazine to form a pyrazole ring. Alternatively, some methods allow for the direct synthesis of pyrazoles from ketone precursors and hydrazine derivatives. researchgate.netorganic-chemistry.org

Pyrimidine Synthesis : A common route to pyrimidines involves the cyclization of a chalcone (B49325) with guanidine (B92328) or amidine. nih.gov Chalcones are readily prepared by the Claisen-Schmidt condensation of an aromatic ketone with an aromatic aldehyde. Therefore, this compound can be condensed with various aldehydes to form chalcone intermediates, which can then be cyclized to produce a diverse library of pyrimidine-pyridine hybrids. mdpi.comorganic-chemistry.org

These annulation strategies highlight the utility of this compound as a versatile platform for the synthesis of complex, multi-heterocyclic systems.

Compound Names Table

Below is a list of the chemical compounds mentioned in this article.

Synthesis of Fused Pyridine Systems

The fusion of an additional ring to the existing pyridine core of this compound can be achieved through several established synthetic methodologies. These reactions typically involve the functionalization of the acetyl group and subsequent intramolecular cyclization or intermolecular reactions that build a new ring onto the pyridine backbone.

One potential strategy is the Gewald reaction , a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgnih.govorganic-chemistry.org For this compound, the acetyl group could serve as the ketone component. Reaction with an α-cyanoester, such as ethyl cyanoacetate, and sulfur would be expected to yield a thieno[2,3-b]pyridine (B153569) derivative. The electron-donating methoxy groups on the pyridine ring may influence the reactivity of the acetyl group and the subsequent cyclization.

Another classical approach is the Hantzsch pyridine synthesis , which typically involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source. nih.govnih.govwikipedia.orgbeilstein-journals.org While the classical Hantzsch synthesis builds a pyridine ring, variations of this reaction can be envisioned to construct a fused system. For instance, functionalization of the acetyl group of this compound to an enamine or a related reactive intermediate could allow it to participate in a Hantzsch-like condensation with a 1,3-dicarbonyl compound and an ammonium (B1175870) source to form a fused pyridopyridine system.

The Thorpe-Ziegler reaction offers a pathway for the synthesis of cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.org To apply this to this compound, the molecule would first need to be elaborated to contain a dinitrile functionality. This could potentially be achieved by introducing a cyano-containing substituent at the 3-position of the pyridine ring and converting the acetyl group into a cyanomethyl group. Subsequent base-catalyzed intramolecular cyclization would lead to a fused aminopyridine derivative after tautomerization.

Table 1: Potential Strategies for the Synthesis of Fused Pyridine Systems from this compound

| Reaction Name | General Reactants | Potential Product from this compound | Key Considerations |

| Gewald Reaction | Ketone, α-Cyanoester, Sulfur, Base | Thieno[2,3-b]pyridine derivative | The reactivity of the acetyl group may be influenced by the electron-rich pyridine ring. |

| Hantzsch Synthesis | Aldehyde, β-Ketoester, Ammonia (B1221849) source | Pyridopyridine derivative | Requires prior functionalization of the acetyl group to an appropriate reactive intermediate. |

| Thorpe-Ziegler Reaction | Dinitrile, Base | Fused aminopyridine | Requires multi-step synthesis to introduce the necessary dinitrile functionality. |

Construction of Spiro or Bridged Architectures

The creation of spiro or bridged systems from this compound involves forming a new ring that shares a single atom (spiro) or two non-adjacent atoms (bridged) with the pyridine core. These strategies often require multi-step sequences to introduce the necessary functionalities for cyclization.

For the construction of spiro architectures , a key strategy involves the dearomatization of the pyridine ring. One approach is the semi-pinacol rearrangement of a 4-(1'-hydroxycycloalkyl)pyridine. nih.gov This would first require the conversion of the acetyl group of this compound to a 1-hydroxycycloalkyl group at the 4-position. Treatment of this intermediate with an electrophile could then induce a dearomative spirocyclization to yield a spiro[pyridine-4,1'-cycloalkan]-one derivative.

Multicomponent reactions also offer a powerful tool for the synthesis of complex spirocyclic compounds. organic-chemistry.org For instance, a reaction involving this compound, a suitable bis-nucleophile, and another carbonyl compound could potentially lead to the one-pot formation of a spiro-heterocycle with the pyridine ring at the spiro center.

The synthesis of bridged architectures can be approached using ring-closing metathesis (RCM) . organic-chemistry.orgsigmaaldrich.com This powerful reaction forms cyclic alkenes from diene precursors. To apply this to this compound, it would be necessary to introduce two alkenyl chains at appropriate positions on the pyridine ring or its substituents. For example, functionalization of the 3- and 5-positions of the pyridine ring with allyl or other olefinic groups would create a diene suitable for an intramolecular RCM reaction, which upon catalysis with a ruthenium-based catalyst, would form a bridged pyridine system. The success of this approach would depend on the conformational flexibility of the diene precursor to allow the reactive ends to come into proximity.

Table 2: Potential Strategies for the Construction of Spiro and Bridged Architectures from this compound

| Architecture | Synthetic Strategy | General Approach | Key Considerations |

| Spiro | Dearomative Spirocyclization | Conversion of the acetyl group to a 1-hydroxycycloalkyl group, followed by electrophile-induced semi-pinacol rearrangement. | Requires multi-step synthesis of the precursor; the electronic nature of the pyridine ring may affect the dearomatization step. |

| Spiro | Multicomponent Reactions | One-pot reaction of the starting material with a bis-nucleophile and another carbonyl compound. | The feasibility and regioselectivity of the multicomponent reaction would need to be established. |

| Bridged | Ring-Closing Metathesis (RCM) | Introduction of two alkenyl side chains onto the pyridine scaffold, followed by Ru-catalyzed cyclization. | The synthesis of the diene precursor could be challenging; conformational constraints may impact the efficiency of the RCM reaction. |

Applications of 1 2,6 Dimethoxypyridin 4 Yl Ethanone in Advanced Organic Synthesis and Materials Science

A Versatile Synthetic Building Block and Precursor

The strategic placement of functional groups on the pyridine (B92270) ring of 1-(2,6-Dimethoxypyridin-4-yl)ethanone makes it a highly adaptable synthetic intermediate. The electron-donating methoxy (B1213986) groups influence the reactivity of the pyridine ring, while the acetyl group provides a reactive site for a multitude of chemical transformations.

An Intermediate for the Synthesis of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of medicinal chemistry and materials science, with a constant demand for novel molecular scaffolds. sigmaaldrich.com Compounds with fused heterocyclic rings, in particular, are of significant interest due to their diverse biological activities. wiley.comnih.gov The structure of this compound makes it an ideal starting material for the construction of such complex systems. For instance, the acetyl group can be readily transformed into other functional groups, facilitating cyclization reactions to form fused pyridine derivatives. nih.gov While specific examples of its use are still emerging, the general reactivity pattern of similar ketones suggests its potential in reactions like condensation with dinucleophiles to construct new heterocyclic rings. The presence of the methoxy groups can also be exploited to modulate the electronic properties and solubility of the resulting complex heterocycles. The development of synthetic routes to fused heterocycles often relies on the availability of versatile building blocks like this compound. wiley.comwiley.com

A Component in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. rug.nlpreprints.org This approach offers significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. nih.govnih.gov The carbonyl group of this compound makes it a potential candidate for participation in various MCRs.

One of the most well-known MCRs is the Hantzsch dihydropyridine (B1217469) synthesis, which traditionally involves an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.org While direct participation of this compound in a classical Hantzsch reaction is not extensively documented, its structural features suggest potential for involvement in related MCRs for the synthesis of highly substituted pyridine derivatives. The reactivity of the acetyl group could be harnessed in condensation reactions that form the core of many MCRs, leading to the rapid assembly of diverse molecular scaffolds.

A Role in Ligand Design for Organometallic and Transition Metal Catalysis

The field of organometallic chemistry heavily relies on the design of ligands that can fine-tune the properties of metal centers for catalytic applications. beilstein-journals.org Pyridine-based ligands are ubiquitous in transition metal catalysis due to their strong coordination to metal ions and the ease with which their electronic and steric properties can be modified. nih.gov

The nitrogen atom of the pyridine ring in this compound can act as a coordination site for a metal. The acetyl group offers a handle for further functionalization, allowing for the synthesis of more complex bidentate or polydentate ligands. For example, the ketone can be converted into an imine or an amine, which can then coordinate to a metal center in conjunction with the pyridine nitrogen. The methoxy groups on the pyridine ring can also influence the electron density at the nitrogen atom, thereby modulating the ligand's donor properties and, consequently, the catalytic activity of the resulting metal complex. While specific applications of this compound in catalysis are still under investigation, the general principles of ligand design suggest its potential in creating novel catalysts for a range of organic transformations.

Potential in Polymer and Materials Chemistry

The development of new polymers with tailored properties is a major focus of materials science. Functional monomers, which are polymerizable molecules containing specific functional groups, are key to creating these advanced materials. nih.gov Pyridine-containing polymers are of particular interest due to their unique properties, including their ability to coordinate with metals, act as bases, and participate in hydrogen bonding.

This compound, after suitable modification, could serve as a functional monomer in polymer synthesis. For instance, the introduction of a polymerizable group, such as a vinyl or acryloyl moiety, would allow its incorporation into polymer chains. The resulting polymers would possess pendant dimethoxypyridinylethanone units, which could impart specific functionalities to the material. These functionalities could include metal-binding capabilities for applications in catalysis or sensing, or specific interactions for creating self-assembling materials.

Furthermore, the compound could potentially be used as a functional additive in existing polymer systems. researchgate.net Its properties could be harnessed to modify the thermal stability, conductivity, or optical properties of the host polymer.

Development of Novel Reagents and Auxiliaries Based on the Pyridinylethanone Scaffold

The pyridinylethanone scaffold can serve as a basis for the design of new organic reagents and chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.

Advanced Analytical Methodologies for 1 2,6 Dimethoxypyridin 4 Yl Ethanone in Research Settings

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are the cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For 1-(2,6-dimethoxypyridin-4-yl)ethanone, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) play vital roles in assessing its purity and determining its concentration in various samples.

High-performance liquid chromatography is a versatile and widely used technique for the analysis of a broad range of compounds, including pyridine (B92270) derivatives. helixchrom.comnih.govptfarm.plrjptonline.org The development of a robust HPLC method for this compound is crucial for routine purity checks and quantitative analysis. A typical reversed-phase HPLC (RP-HPLC) method would be the initial approach, given the compound's likely polarity.

Method development would involve a systematic evaluation of critical parameters to achieve optimal separation of the main peak from any potential impurities. Key considerations include the choice of a suitable stationary phase, the composition of the mobile phase, and the detection wavelength.

Stationary Phase: A C18 column is a common starting point for the separation of many organic molecules and is often effective for pyridine derivatives. rjptonline.org The selection of a specific C18 column would depend on factors such as particle size and column dimensions to achieve the desired resolution and analysis time.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. ptfarm.pl A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with a range of polarities. For this compound, a mobile phase of acetonitrile and water would be a logical choice.

Detection: The presence of the pyridine ring and the acetyl group in this compound suggests that it will have a chromophore that absorbs ultraviolet (UV) light. researchgate.netsielc.com Therefore, a UV detector would be the most common choice for HPLC analysis. The optimal detection wavelength would be determined by analyzing the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), which would provide the highest sensitivity. sielc.com

A hypothetical set of HPLC method parameters is presented in the interactive table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for HPLC method development for this compound.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. tandfonline.com Given that this compound has a moderate molecular weight, it is likely to be amenable to GC analysis, particularly for assessing the presence of volatile impurities. Pyridine and its derivatives are routinely analyzed by GC. acs.orgrestek.comresearchgate.net

A typical GC method would involve injecting a solution of the sample into a heated inlet, where it is vaporized and then carried by an inert gas (the mobile phase) through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase coated on the inside of the column.

Column: A capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for the analysis of a wide range of organic compounds.

Detector: A flame ionization detector (FID) is a common and robust detector for GC that provides a response proportional to the mass of carbon in the analyte. For more specific identification, a mass spectrometer (MS) can be used as the detector (see section 8.2.2).

The following interactive table outlines a potential set of GC parameters for the analysis of this compound.

| Parameter | Value |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This table provides a representative set of starting conditions for the GC analysis of this compound.

Advanced Hyphenated Techniques for Complex Mixture Analysis and Structural Confirmation

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the analysis of complex mixtures and the definitive identification of unknown compounds. For this compound, liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are indispensable tools.

LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. researchgate.netnih.govresearchgate.net This technique is particularly valuable for the detection and quantification of trace-level impurities in a drug substance. Tandem mass spectrometry (MS/MS) adds another layer of specificity, allowing for the fragmentation of a selected ion to provide structural information. A sensitive LC/MS/MS method has been developed for the trace analysis of a dimethoxy pyridine derivative, highlighting the utility of this technique. nih.gov

In the context of this compound, an LC-MS/MS method would be developed to identify and quantify any process-related impurities or degradation products. The method would be optimized to achieve low limits of detection (LOD) and quantification (LOQ).

A typical workflow would involve:

Developing an HPLC method similar to that described in section 8.1.1.

Interfacing the HPLC system with a mass spectrometer, often using an electrospray ionization (ESI) source.

Optimizing the mass spectrometer parameters to achieve good ionization of the parent compound and any potential impurities.

Performing MS/MS experiments on any detected impurity peaks to obtain fragmentation patterns that can aid in their structural elucidation.

The following interactive table illustrates a hypothetical LC-MS/MS setup for the analysis of this compound.

| Parameter | Value |

| Liquid Chromatography | As per section 8.1.1 |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Triple Quadrupole or Orbitrap |

| Scan Mode | Full Scan for profiling, Selected Ion Monitoring (SIM) for quantification |

| MS/MS Fragmentation | Collision-Induced Dissociation (CID) |

This table outlines a representative configuration for LC-MS/MS analysis of this compound and its impurities.

GC-MS is the gold standard for the identification of volatile and semi-volatile organic compounds. getty.edumdpi.commarshall.edushimadzu.eu It combines the separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. In the analysis of this compound, GC-MS would be employed to identify any volatile organic impurities that may be present from the synthesis or as degradation products. The mass spectrum of a compound is a unique fingerprint that can be compared to spectral libraries for confident identification.

The GC conditions would be similar to those described in section 8.1.2. The mass spectrometer would be set to scan a range of mass-to-charge ratios to detect all eluting compounds. The resulting mass spectra can then be used to identify the components.

The following interactive table provides a typical set of GC-MS parameters.

| Parameter | Value |

| Gas Chromatography | As per section 8.1.2 |

| Ionization Source | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | m/z 40-400 |

| Library Search | NIST/Wiley |

This table describes a standard setup for the GC-MS analysis of volatile components in a sample of this compound.

Spectroscopic Quantification Methods (e.g., Quantitative NMR, UV-Vis Spectrophotometry)

While chromatographic methods are excellent for separation and quantification, spectroscopic techniques can also provide valuable quantitative information, often with the advantage of being non-destructive.

Quantitative NMR (qNMR): Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation, and with careful experimental design, it can also be used for highly accurate quantitative analysis. nih.govipb.ptox.ac.ukacs.orgnih.gov In qNMR, the integral of a specific resonance is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a known resonance of the analyte to the integral of a known amount of an internal standard, the concentration of the analyte can be determined with high precision. For this compound, a distinct singlet from one of the methoxy (B1213986) groups or the acetyl methyl group could be used for quantification against a certified internal standard.

UV-Vis Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry is a simple, rapid, and cost-effective technique for the quantification of compounds that absorb light in the UV-Vis region. acs.orgacs.orgresearchgate.net The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. For this compound, a calibration curve would be constructed by measuring the absorbance of a series of solutions of known concentration at the wavelength of maximum absorbance (λmax). researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Future Research Directions and Emerging Paradigms in 1 2,6 Dimethoxypyridin 4 Yl Ethanone Chemistry

Exploration of Asymmetric Synthesis and Chiral Induction Using Chiral Auxiliaries or Catalysts

The development of stereoselective methods to access chiral molecules is a cornerstone of modern organic synthesis. For derivatives of 1-(2,6-dimethoxypyridin-4-yl)ethanone, the introduction of a chiral center, for instance by asymmetric reduction of the ketone or by reactions at the α-position, would provide access to valuable enantiopure compounds.

Future work could adapt established strategies to this specific substrate. One promising approach involves the diastereoselective reduction of chiral imines derived from the ketone. For example, a method used for 2-pyridyl ketones involves condensation with an enantiopure chiral auxiliary, such as (S)-(+)-p-toluenesulfinamide, to form an N-p-toluenesulfinyl ketimine. unito.it Subsequent reduction of this intermediate can proceed with high diastereoselectivity, and the chiral auxiliary can be removed under mild conditions to yield the chiral amine. unito.it Applying this methodology to this compound could provide a reliable route to chiral 1-(2,6-dimethoxypyridin-4-yl)ethanamines.

Another avenue involves catalytic asymmetric allylation, a powerful tool for constructing chiral homoallylic alcohols. researchgate.net Research into the convergent union of aldehydes using specific catalysts could be adapted for reactions involving the acetyl group of this compound, creating complex chiral structures. researchgate.netnih.gov Furthermore, the design of chiral macrocycles incorporating pyridine (B92270) units has demonstrated the ability to control diastereoselectivity, a principle that could be extended to reactions involving this compound. nih.gov

Table 1: Potential Strategies for Asymmetric Synthesis

| Strategy | Description | Potential Product |

|---|---|---|

| Chiral Auxiliary | Condensation of the ketone with a chiral amine (e.g., N-p-toluenesulfinamide) followed by diastereoselective reduction and auxiliary removal. unito.it | Enantiopure 1-(2,6-dimethoxypyridin-4-yl)ethanamine |

| Catalytic Asymmetric Reduction | Direct reduction of the ketone using a chiral catalyst (e.g., a Noyori-type catalyst) to produce the corresponding chiral alcohol. | (R)- or (S)-1-(2,6-dimethoxypyridin-4-yl)ethanol |

| Catalytic Asymmetric Alkylation/Allylation | Reaction at the α-carbon or the carbonyl carbon using chiral catalysts to form new C-C bonds with stereocontrol. researchgate.net | Chiral α-substituted or tertiary alcohol derivatives |

Continued Development of Sustainable and Environmentally Benign Synthetic Processes

Green chemistry principles are increasingly integral to synthetic planning. Future research on this compound will likely focus on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources and catalysts.

One promising direction is the use of heterogeneous catalysts that can be easily recovered and reused. For instance, activated fly ash has been successfully employed as an efficient and eco-friendly catalyst for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Similar solid acid or base catalysts could be developed for the synthesis or transformation of this compound, potentially in solvent-free conditions or in greener solvents like ethanol (B145695). bhu.ac.innih.gov

The development of one-pot, multi-component reactions (MCRs) is another key area of sustainable synthesis. nih.gov Designing an MCR that incorporates this compound or leads to its formation from simpler, readily available precursors would significantly improve atom economy and reduce the number of purification steps. nih.govrsc.org For example, a mild, solvent-free methodology has been developed for producing multi-substituted pyridines from ylidenemalononitriles at room temperature, showcasing a move away from energy-intensive heating. nih.govrsc.org The synthesis of pyridine derivatives from renewable resources like ethanol and ammonium (B1175870) carbonate is also an area of active investigation, pointing towards a future where such building blocks are produced from bio-based feedstocks. researchgate.net

Integration with Flow Chemistry and Automation for High-Throughput Synthesis and Process Optimization

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for straightforward scaling and automation. The integration of flow chemistry for the synthesis and derivatization of this compound represents a major opportunity for process optimization.

Investigation of Advanced Materials Applications, Including Supramolecular Chemistry and Self-Assembly

Pyridine-containing ligands are fundamental building blocks in supramolecular chemistry due to their well-defined coordination vectors. The unique electronic properties conferred by the two methoxy (B1213986) groups and the acetyl substituent on this compound make it an intriguing candidate for the construction of novel supramolecular architectures and advanced materials.

Future research could explore the use of this compound or its derivatives as ligands for coordination-driven self-assembly. nih.gov Ligands featuring a central pyridine unit can assemble with metal ions like palladium(II) or iron(II) to form discrete structures such as metallacalixarenes or coordination polymers. otago.ac.nznih.govresearchgate.net The 2,6-dimethoxy groups on the pyridine ring would influence the electronic nature and steric profile of the ligand, potentially leading to novel assembly behaviors or host-guest properties. For example, a "click" ligand featuring a 2,6-bis(1,2,3-triazol-4-yl)pyridine core has been shown to form complex monomeric and polymeric structures with silver(I) and iron(II) ions. nih.govotago.ac.nz Derivatives of this compound could be designed to act similarly as multidentate ligands for creating functional metal-organic materials. nih.gov

Computational Design and Prediction of Novel Derivatives with Tailored Reactivity and Synthetic Utility

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting molecular properties and guiding synthetic efforts. Applying these methods to this compound can accelerate the discovery of new derivatives with customized reactivity.

DFT calculations can be used to predict the nucleophilicity of substituted pyridines, a key parameter for their application as organocatalysts. ias.ac.inias.ac.in By modeling derivatives of this compound, researchers can computationally screen for substituents that enhance or tune its catalytic activity for specific organic transformations. ias.ac.inias.ac.in Such studies can predict properties like HOMO-LUMO energies to guide the design of new, more effective organocatalysts. ias.ac.inias.ac.in

Furthermore, computational methods are increasingly used to predict reaction outcomes and explore reaction mechanisms. nih.govnih.gov For instance, DFT has been used to study the mechanism of ketone reduction by enzymes, providing insights that can be used to predict substrate scope and reaction kinetics. nih.govnih.gov Similar models could be developed for reactions involving this compound, allowing for the in silico design of novel synthetic routes and the prediction of the properties of the resulting products. This predictive power reduces the need for extensive empirical screening, aligning with the principles of sustainable and efficient research. rsc.org

Table 2: Computationally Tractable Properties and Their Applications

| Property | Computational Method | Application |

|---|---|---|

| Nucleophilicity | DFT (HOMO energy, etc.) | Design of more active organocatalysts. ias.ac.in |

| Reaction Barriers | DFT (Transition State Search) | Prediction of reaction kinetics and mechanism elucidation. nih.govnih.gov |

| Electronic Structure | DFT, Ab initio methods | Design of ligands for supramolecular assembly with specific metal-binding properties. |

| Reaction Yield Prediction | Machine Learning, DFT | Optimization of reaction conditions and high-throughput screening. rsc.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,6-Dimethoxypyridin-4-yl)ethanone, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or nucleophilic substitution. Key parameters include:

- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions like over-acylation or decomposition .

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while inert atmospheres (e.g., N₂) prevent oxidation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) ensures high purity (>95%). Yield optimization requires stoichiometric balancing of reagents and monitoring via TLC .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns on the pyridine ring (e.g., δ 2.5 ppm for acetyl protons, δ 3.8–4.0 ppm for methoxy groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 195.1) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (mobile phase: methanol/water) assess purity and detect impurities at UV 254 nm .

Q. How does the compound’s stability under various storage conditions affect experimental reproducibility?

- Methodological Answer : Stability studies show:

- Light Sensitivity : Degrades under UV light; store in amber vials at –20°C .

- Moisture : Hydrolysis of methoxy groups occurs in humid environments; use desiccants .

- Long-Term Storage : Lyophilized samples retain integrity for >6 months, whereas solutions in DMSO degrade within 2 weeks .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic modifications for enhanced properties?

- Methodological Answer :

- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) map electron density, predicting sites for electrophilic/nucleophilic attack .

- QSPR Models : Correlate substituent effects (e.g., methoxy vs. hydroxy groups) with solubility or bioavailability .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural elucidation?

- Methodological Answer :

- X-ray Crystallography : SHELX refinement resolves ambiguities in bond lengths/angles (e.g., C–O vs. C–N bonds) .

- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes (e.g., Gaussian 16) to validate crystal structure .

- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to refine structures from imperfect crystals .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how should conflicting results be interpreted?

- Methodological Answer :

- Antimicrobial Assays : Broth microdilution (MIC values) against S. aureus and E. coli; discrepancies may arise from efflux pump activity .

- Cytotoxicity Testing : MTT assays on HEK293 cells; normalize data to solvent controls to distinguish true toxicity from artifacts .

- Mechanistic Studies : Radioligand binding assays (e.g., ³H-labeled substrates) clarify receptor interactions; use statistical models (e.g., ANOVA) to address variability .

Q. How can X-ray crystallography protocols be optimized for this compound, particularly with low-symmetry crystals?

- Methodological Answer :

- Crystal Growth : Vapor diffusion with acetone/water mixtures yields monoclinic crystals (space group P2₁/c) .

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data (<1.0 Å); integrate SHELXD for phase solution .

- Refinement : Apply anisotropic displacement parameters and restraints for disordered methoxy groups in SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.